

Silafluofen molecular formula and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Silafluofen**

Cat. No.: **B012357**

[Get Quote](#)

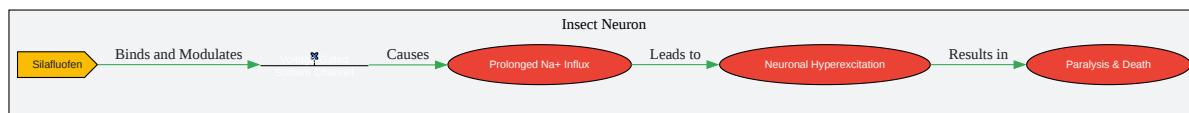
Silafluofen: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silafluofen is a synthetic pyrethroid ether insecticide notable for its unique organosilicon structure. This technical guide provides an in-depth overview of **Silafluofen**'s core chemical properties, its mechanism of action as a sodium channel modulator, and detailed experimental protocols for its synthesis, analysis, and efficacy testing. The information is intended to support researchers and professionals in the fields of insecticide development, pest management, and environmental science.

Core Chemical Properties


Silafluofen is distinguished by the incorporation of a silicon atom into its chemical structure, a modification that confers unique properties compared to traditional pyrethroids.[\[1\]](#)

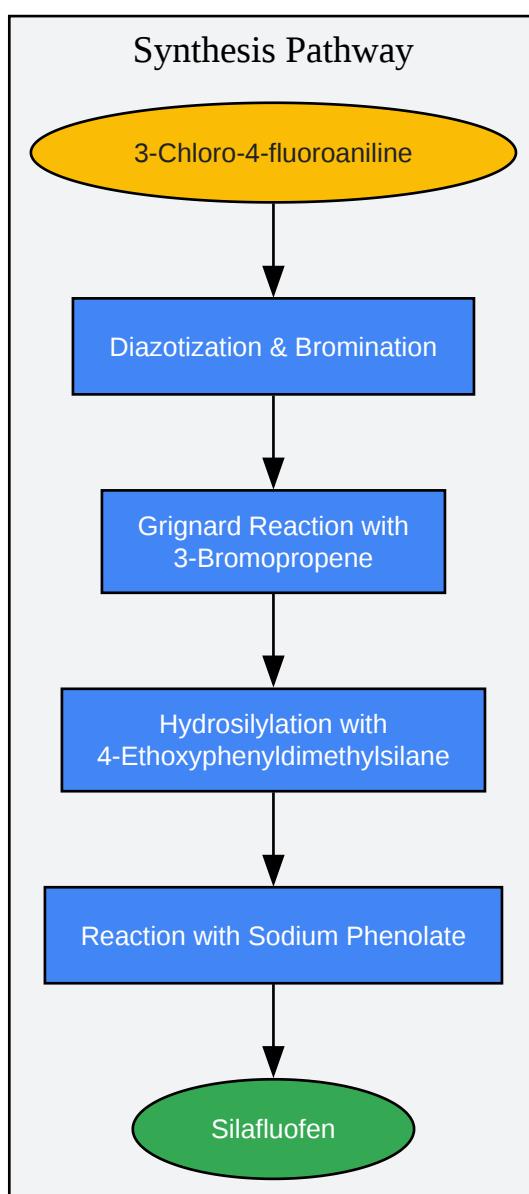
Property	Value	Reference
Molecular Formula	C ₂₅ H ₂₉ FO ₂ Si	[2]
Molecular Weight	408.58 g/mol	[3]
CAS Number	105024-66-6	[3]
Appearance	Colorless or yellowish oily liquid	[3]
Solubility	Nearly insoluble in water (0.001 mg/L at 20°C)	[3]
Synonyms	Eflusilanat, Silonen, Neophan, Joker, Silatop	[3][4]

Mechanism of Action: Sodium Channel Modulation

Silafluofen's insecticidal activity stems from its action on the nervous system of target pests. It functions as a sodium channel modulator, affecting the voltage-gated sodium channels that are crucial for the generation and propagation of nerve impulses.[5] This mode of action is characteristic of pyrethroid insecticides.[6]

The binding of **Silafluofen** to the sodium channel disrupts its normal function, leading to prolonged channel opening. This results in hyperexcitation of the neuron, causing paralysis and eventual death of the insect. **Silafluofen** exhibits both contact and stomach action, meaning it is effective upon direct contact with the pest or when ingested.[5]

[Click to download full resolution via product page](#)


Silafluofen's effect on insect neuronal sodium channels.

Experimental Protocols

This section provides an overview of key experimental methodologies related to **Silafluofen**.

Synthesis of Silafluofen

The synthesis of **Silafluofen** is a multi-step process.^[3] The following is a general outline of the synthetic route:

[Click to download full resolution via product page](#)

General workflow for the chemical synthesis of **Silafluofen**.

A detailed experimental protocol would involve the following steps:

- **Diazotization and Bromination:** 3-Chloro-4-fluoroaniline is reacted with sodium nitrite, followed by bromination using hydrobromic acid and copper(II) bromide.[3]
- **Grignard Reaction:** The product from the previous step undergoes a Grignard reaction with a reagent prepared from 3-bromopropene.[3]
- **Hydrosilylation:** The resulting intermediate is then reacted with 4-ethoxyphenyldimethylsilane in the presence of a platinum catalyst, such as hexachloroplatinic acid, to form the silicon-carbon bond.[3]
- **Final Coupling:** The final step involves the reaction of the intermediate with sodium phenolate to yield **Silafluofen**.[3]

Note: This is a generalized protocol. Optimization of reaction conditions, including temperature, solvents, and reaction times, is critical for achieving high yields and purity.

Termiticide Efficacy Testing

The efficacy of **Silafluofen** as a termiticide can be evaluated through both laboratory and field tests.

3.2.1. Laboratory Tunneling Assay

This assay assesses the ability of **Silafluofen**-treated soil to prevent termite tunneling.

- **Materials:** **Silafluofen**, sand, petri dishes or similar containers, termite workers (e.g., *Coptotermes formosanus*).
- **Procedure:**
 - Prepare various concentrations of **Silafluofen** in sand (e.g., 0, 1, 10, 100, 1000 ppm).[7]

- Place a measured amount of the treated sand in a petri dish and add a small amount of distilled water.[7]
- Introduce a known number of termite workers (e.g., 30-50) into the dish.[7]
- Observe and record termite tunneling activity and mortality at set intervals (e.g., 24 hours and 7 days).[7]
- Measure the extent of tunneling to determine the concentration required to inhibit termite penetration.[7]

3.2.2. Field Efficacy Test (Modified Ground Board Test)

This long-term test evaluates the performance of **Silafluofen** under field conditions.[8]

- Procedure:
 - Establish test plots (e.g., 1m x 1m) using concrete blocks in an area with known termite activity.[8]
 - Fill the plots with sand and compact it.[8]
 - Prepare dilutions of the **Silafluofen** formulation (e.g., 0.10% and 0.15% active ingredient). [8]
 - Evenly spray the dilution onto the soil surface at a specified rate (e.g., 5 L/m²).[8]
 - Place a PVC sheet and then a concrete slab over the treated soil.
 - Place wooden baits on the treated soil and monitor for termite damage annually, comparing to untreated control plots.[8]

Stability Testing

The chemical stability of **Silafluofen**, particularly in alkaline environments, is a key feature.[8]

- Protocol for Stability in Alkaline Conditions:

- Prepare a high pH medium, for example, by creating a water extract of mortar (pH ~12.8).
[8]
- Introduce a known concentration of **Silafluofen** into this medium.
- Store the samples at an elevated temperature (e.g., 50°C) for a specified period (e.g., 4 weeks).[8]
- At regular intervals, withdraw aliquots and analyze the concentration of **Silafluofen** using a validated analytical method (e.g., GC-MS or LC-MS/MS).
- Calculate the recovery rate to determine the stability of the compound. **Silafluofen** has been shown to have a high recovery rate of over 90% under these conditions.[8]

Analytical Method for Residue Analysis

A validated analytical method is essential for quantifying **Silafluofen** residues in various matrices. Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a suitable technique.

- Sample Preparation (QuEChERS-based approach):
 - Extraction: Homogenize the sample (e.g., soil, wood, or biological tissue) and extract with an appropriate solvent such as acetonitrile.
 - Partitioning: Add salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation.
 - Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Take an aliquot of the acetonitrile layer and mix with a combination of sorbents (e.g., primary secondary amine (PSA) to remove fatty acids and sugars, C18 to remove nonpolar interferences, and magnesium sulfate to remove residual water).
 - Centrifuge and collect the supernatant for analysis.
- GC-MS/MS Analysis:

- Gas Chromatograph (GC): Use a capillary column suitable for pesticide analysis (e.g., a non-polar or mid-polar column). Optimize the temperature program for the separation of **Silafluofen** from matrix components.
- Mass Spectrometer (MS/MS): Operate in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Select precursor and product ion transitions specific to **Silafluofen**.
- Method Validation: Validate the method according to relevant guidelines (e.g., SANTE), assessing parameters such as linearity, accuracy (recovery), precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ).^[9]

Conclusion

Silafluofen's unique chemical structure provides a valuable tool in insecticide development and pest management, offering high efficacy and improved stability. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate its properties, develop new formulations, and assess its environmental fate and toxicological profile. The continued study of **Silafluofen** and similar organosilicon compounds will be crucial for the advancement of effective and safer pest control strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Silafluofen | C₂₅H₂₉FO₂Si | CID 92430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Silafluofen – Wikipedia [de.wikipedia.org]
- 4. Silafluofen - Wikipedia [en.wikipedia.org]
- 5. Silafluofen (Ref: HOE 084498) [sitem.herts.ac.uk]
- 6. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ctahr.hawaii.edu [ctahr.hawaii.edu]
- 8. Development of Silafluofen-Based Termiticides in Japan and Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jcsp.org.pk [jcsp.org.pk]
- To cite this document: BenchChem. [Silafluofen molecular formula and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b012357#silafluofen-molecular-formula-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com